molecular formula C10H8N2O B1322601 1-(1,5-Naphthyridin-3-yl)ethanone CAS No. 1246088-62-9

1-(1,5-Naphthyridin-3-yl)ethanone

Cat. No.: B1322601
CAS No.: 1246088-62-9
M. Wt: 172.18 g/mol
InChI Key: QBCLQROIFXPZDW-UHFFFAOYSA-N
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Description

1-(1,5-Naphthyridin-3-yl)ethanone is a useful research compound. Its molecular formula is C10H8N2O and its molecular weight is 172.18 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Green Synthesis of Naphthyridines : 1-(1,5-Naphthyridin-3-yl)ethanone derivatives have been synthesized using eco-friendly and inexpensive methods, such as NaH catalyzed Friedlander condensation, and characterized by various spectroscopic techniques. These derivatives demonstrate significant antimicrobial activity against a range of bacteria and fungi (Nandhikumar & Subramani, 2018).

Antimicrobial Activity

  • Development of Antimicrobial Agents : Derivatives of this compound have been reported to inhibit the growth of bacterial cells, suggesting their potential as antimicrobial agents (Bhasker et al., 2018).

Ligand Synthesis and Complexation

  • Construction of Bridging Ligands and Complexes : this compound has been used to create bidentate and tridentate ligands, which were further utilized to prepare corresponding heteroleptic mono- and dinuclear Ru(II) complexes, indicating its role in the synthesis of complex molecules (Singh & Thummel, 2009).

Spectroscopy and Material Science

  • Study of Molecular and Crystal Structures : Investigations into the molecular and crystal structures of this compound derivatives have been conducted, providing insights into their physical and chemical properties (Shotonwa & Boere, 2012).

Nonlinear Optical (NLO) Analysis

  • Investigation of Nonlinear Optical Properties : Detailed studies, including Density Functional Theory (DFT) calculations, have been performed on certain derivatives to understand their electronic structure and nonlinear optical properties, contributing to the field of material science and optics (Halim & Ibrahim, 2017).

Photoluminescence Studies

  • Exploration of Fluorescence and Luminescence : Some derivatives have shown strong fluorescence and luminescence properties, making them suitable for applications in optical materials and sensing technologies (Li et al., 2014).

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the GHS classification . The safety information suggests avoiding dust formation, breathing vapours, mist or gas, and ensuring adequate ventilation .

Biochemical Analysis

Biochemical Properties

1-(1,5-Naphthyridin-3-yl)ethanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with alkyl halides, forming N-alkylsubstituted 1,5-naphthyridines through quaternary salts intermediates

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on these processes can lead to changes in cell behavior, which is essential for studying its potential therapeutic effects .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. These interactions are fundamental to understanding how the compound exerts its effects at the molecular level .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Understanding these dosage effects is crucial for determining the compound’s safety and efficacy in preclinical studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, affecting metabolic flux and metabolite levels. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, which are critical for its biological activity .

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its activity. Targeting signals and post-translational modifications direct the compound to these compartments, affecting its function and efficacy .

Properties

IUPAC Name

1-(1,5-naphthyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c1-7(13)8-5-10-9(12-6-8)3-2-4-11-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBCLQROIFXPZDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=CC=N2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80627355
Record name 1-(1,5-Naphthyridin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80627355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246088-62-9
Record name Ethanone, 1-(1,5-naphthyridin-3-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1246088-62-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,5-Naphthyridin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80627355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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